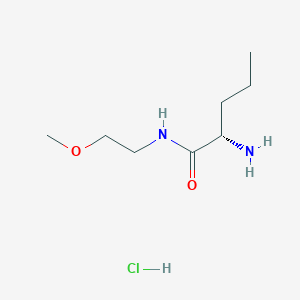![molecular formula C9H10F3NO B1485044 2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine CAS No. 2098051-49-9](/img/structure/B1485044.png)
2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine
Overview
Description
2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine, also known as DFMFEA, is a fluorinated amine which is synthesized through a Friedel-Crafts alkylation reaction. It is a versatile compound which has been used in a variety of applications including pharmaceuticals, agrochemicals, and materials science. DFMFEA has been studied for its potential use in a variety of scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, possible future directions of research will be discussed.
Scientific Research Applications
Chiral Derivatization Agent
2-Fluoro-2-phenyl-1-aminoethane, a compound related to 2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine, has been synthesized and used as a chiral derivatizing agent. The enantiomers of this compound have been separated, and their absolute configurations determined. It finds application in distinguishing amides prepared with different chiral acids by fluorine NMR, showcasing its utility in stereochemical analysis (Hamman, 1989).
Polymer Materials
A novel trifluoromethyl-substituted bis(ether amine) monomer, closely related to the compound , was synthesized and led to the development of a series of novel fluorinated polyimides. These polyimides are highly soluble in organic solvents, capable of forming transparent, low-colored, and tough films. They exhibit high glass-transition temperatures and low dielectric constants, making them suitable for electronic applications (Chung, Tzu, & Hsiao, 2006).
Semiconductor Hybrid Particles
The compound has been used in the synthesis of controlled Suzuki–Miyaura coupling polymerization, resulting in functionalized polyfluorenes. These were then employed as stabilizing ligands for the high-temperature synthesis of cadmium selenide quantum dots, leading to hybrid particles. This demonstrates its potential in the development of advanced materials for optoelectronic applications (de Roo et al., 2014).
Fluorescence Probes
The compound's derivatives have been explored for their photophysical properties, acting as fluorescence probes. This application is vital in chemical sensing and imaging, where specific molecular interactions can be monitored through changes in fluorescence properties (An-xiang, 2007).
Organic Light Emitting Devices (OLEDs)
Star-shaped fluorescent phenanthroimidazole fluorophores, incorporating elements of the compound's structure, were synthesized and used in OLEDs. These materials displayed high efficiency and excellent spectral stability, highlighting the compound's relevance in the development of electronic display technologies (Tagare et al., 2018).
properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-8(5-13)6-1-3-7(4-2-6)14-9(11)12/h1-4,8-9H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEBXWQOVLGCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484962.png)
![methyl(3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484965.png)
![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484966.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484967.png)
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484969.png)

![(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484977.png)
![methyl({3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484978.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)

![4-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1484981.png)
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)

